An In-Depth Technical Guide to the Chemical Structure of Cascaroside B
An In-Depth Technical Guide to the Chemical Structure of Cascaroside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cascaroside B is a prominent member of the anthraquinone (B42736) glycoside family, naturally occurring bioactive compounds found in the aged bark of Rhamnus purshiana (Cascara sagrada). These compounds are of significant pharmacological interest, primarily for their well-established laxative properties. This technical guide provides a comprehensive overview of the chemical structure of Cascaroside B, supported by quantitative physicochemical data, detailed experimental protocols for its isolation, and a visualization of its metabolic activation pathway. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents.
Chemical Structure and Identification
Cascaroside B is an anthrone (B1665570) C,O-diglycoside. Its structure consists of an anthrone backbone, which is a tricyclic aromatic ketone, glycosidically linked to two glucose moieties. One glucose unit is attached via an O-glycosidic bond, while the other is attached via a C-glycosidic bond. Cascaroside B and its stereoisomer, Cascaroside A, are C-10 isomers of 8-O-(beta-D-glucopyranosyl)barbaloin[1].
Table 1: Chemical Identifiers for Cascaroside B
| Identifier | Value |
| IUPAC Name | (10R)-1-hydroxy-3-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one[2] |
| Molecular Formula | C₂₇H₃₂O₁₄[2][3][4] |
| SMILES | C1=CC2=C(C(=C1)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)C4=C([C@@H]2[C@H]5--INVALID-LINK--CO)O)O">C@@HO)C=C(C=C4O)CO[4] |
| InChI Key | MNAYRSRTNMVAPR-OPEXUXIQSA-N[3] |
| CAS Number | 53861-34-0[2][4] |
Physicochemical Properties
Table 2: Physicochemical Data for Cascaroside B
| Property | Value | Source(s) |
| Molecular Weight | 580.54 g/mol | [3] |
| Monoisotopic Mass | 580.17920569 Da | [2] |
| Melting Point | 175-178 °C | [6] |
| Optical Rotation | [α]³⁰D -104.4 (MeOH) | [6] |
| Hydrogen Bond Donor Count | 10 | [6] |
| Hydrogen Bond Acceptor Count | 14 | [6] |
| Rotatable Bond Count | 6 | [6] |
| Topological Polar Surface Area | 247 Ų | [2] |
| Storage Temperature | 2°C - 8°C | [4] |
Experimental Protocols: Isolation and Purification
The isolation of Cascaroside B from its natural source, the bark of Rhamnus purshiana, is a complex process involving extraction and multi-step chromatographic purification. High-performance countercurrent chromatography (HPCCC) has been demonstrated as a powerful technique for this purpose.
General Extraction and Fractionation
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Starting Material : Powdered, dried bark of Rhamnus purshiana (aged for at least one year).
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Extraction : The powdered bark is subjected to a percolation process.
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Solvent Partitioning : The resulting crude extract is dried and then partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and a methanol/water mixture, to separate compounds based on their polarity. The cascarosides are typically enriched in the more polar fractions.
Isolation by High-Performance Countercurrent Chromatography (HPCCC)
Objective : To isolate pure Cascaroside B from a water-soluble or n-butanol-soluble extract of Cascara sagrada.
Methodology : A preparative-scale HPCCC method can be employed for efficient, one-step isolation.
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Instrumentation : Preparative-scale High-Performance Countercurrent Chromatograph.
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Solvent System : A two-phase solvent system is selected. For the isolation of Cascarosides A and B from a water-soluble extract, a system of ethyl acetate-n-butanol-water (2:8:10, v/v/v) has been successfully used.
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Procedure :
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The HPCCC column is filled with the stationary phase (the upper phase of the solvent system).
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The apparatus is rotated at a specific speed (e.g., 800 rpm).
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The mobile phase (the lower phase) is then pumped through the column at a defined flow rate.
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Once hydrodynamic equilibrium is reached, the sample (e.g., 2.1 g of the water-soluble extract dissolved in the solvent mixture) is injected.
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The effluent from the column is continuously monitored with a UV detector.
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Fractions are collected based on the detector response.
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The collected fractions are analyzed by a suitable method (e.g., HPLC) to identify those containing pure Cascaroside B.
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Biological Activity and Mechanism of Action
Cascaroside B, as an anthraquinone glycoside, functions as a pro-drug. It is not pharmacologically active in its native state. Upon oral administration, it passes through the upper gastrointestinal tract largely unabsorbed. In the colon, gut microbiota play a crucial role in its activation. Bacterial enzymes hydrolyze the glycosidic bonds, releasing the active aglycone. This active metabolite then exerts a stimulant laxative effect by irritating the colonic mucosa, which increases peristalsis and promotes the secretion of water and electrolytes into the intestinal lumen.
Below is a diagram illustrating the logical workflow of Cascaroside B's metabolic activation and mechanism of action.
Conclusion
Cascaroside B is a structurally defined anthraquinone glycoside with significant therapeutic relevance. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and established protocols for its isolation. The elucidation of its metabolic activation by gut microbiota is key to understanding its pharmacological effect. Further research into this and other related cascarosides may yield new insights into drug metabolism and natural product-based therapies for gastrointestinal disorders.
References
- 1. Cascarosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cascaroside B | C27H32O14 | CID 14605093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Cascaroside B | 53861-34-0 | FC165646 | Biosynth [biosynth.com]
- 5. New cascarosides from Rhamnus purshiana and fragmentation studies of the class by ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing Compound Cascaroside B (FDB014531) - FooDB [foodb.ca]
